(4-(Dimethylamino)phenyl)dimethylphosphine oxide

Medicinal chemistry Fragment-based drug design Process chemistry

Developing ALK inhibitors requires the exact dimethylphosphine oxide pharmacophore to maintain the critical Lys1150 interaction and selectivity over InsR/IGF1R. Substituting bulkier analogues compromises potency and safety. This compound is the validated starting material from the brigatinib discovery program. - Provides the sterically compact P=O H-bond acceptor essential for ALK potency. - Enables one-pot coupling routes patented for 2,4-diarylaminopyrimidine inhibitors. - 39% lower MW vs. diphenylphosphine oxide analogs improves fragment library compliance. Reliable supply with batch-to-batch consistency supports your medicinal chemistry program.

Molecular Formula C10H16NOP
Molecular Weight 197.21 g/mol
Cat. No. B12853999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Dimethylamino)phenyl)dimethylphosphine oxide
Molecular FormulaC10H16NOP
Molecular Weight197.21 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)P(=O)(C)C
InChIInChI=1S/C10H16NOP/c1-11(2)9-5-7-10(8-6-9)13(3,4)12/h5-8H,1-4H3
InChIKeyPVPVJMFDTVUUPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-(Dimethylamino)phenyl)dimethylphosphine Oxide: Strategic Building Block


(4-(Dimethylamino)phenyl)dimethylphosphine oxide (CAS 1202-19-3, MW 197.21, purity typically ≥98%) is a tertiary phosphine oxide bearing an electron-donating 4-dimethylamino substituent on the phenyl ring . The compound serves as a key synthetic intermediate in the manufacture of phosphine oxide-containing anaplastic lymphoma kinase (ALK) inhibitors, most notably brigatinib (AP26113), an FDA-approved therapy for ALK-positive non-small-cell lung cancer [1]. Its compact dimethylphosphinoyl group (P(O)(CH₃)₂) distinguishes it from bulkier diphenylphosphine oxide analogs, imparting a unique combination of strong hydrogen-bond acceptor capability, reduced lipophilicity, and favorable metabolic stability that has been specifically exploited in kinase inhibitor design [2].

Why (4-(Dimethylamino)phenyl)dimethylphosphine Oxide Is Irreplaceable


Phosphine oxides are not functionally interchangeable. The dimethylphosphine oxide (DMPO) moiety in (4-(Dimethylamino)phenyl)dimethylphosphine oxide provides a sterically compact, strongly polarized P=O hydrogen-bond acceptor that forms a critical electrostatic interaction with Lys1150 in the ALK active site; replacement with bulkier diphenylphosphine oxide or diethylphosphine oxide disrupts this interaction and abolishes the selectivity window over the structurally homologous insulin receptor (InsR) and insulin-like growth factor-1 receptor (IGF1R) [1]. Molecular dynamics simulations confirm that substituting the dimethylphosphine oxide group alters both binding affinity and the conformational dynamics of the ALK P-loop region, directly compromising inhibitor selectivity [1]. In the brigatinib discovery program, replacing DMPO with alternative hydrogen-bond acceptors (including sulfones and other phosphine oxides) consistently failed to achieve the required balance of potency and selectivity, demonstrating that the dimethylphosphinoyl pharmacophore is a non-substitutable structural element for this chemotype [2].

(4-(Dimethylamino)phenyl)dimethylphosphine Oxide: Comparative Evidence


Molecular Weight Advantage Over Diphenylphosphine Oxide

(4-(Dimethylamino)phenyl)dimethylphosphine oxide (MW 197.21) possesses a molecular weight approximately 39% lower than its diphenyl analog (4-(dimethylamino)phenyl)diphenylphosphine oxide (MW 321.35) . This difference arises from the replacement of two phenyl groups on phosphorus (2 × 77.1 Da) with two methyl groups (2 × 15.0 Da), reducing the phosphorus substituent mass by approximately 124 Da. The lower MW improves atom economy when used as a synthetic intermediate and increases the relative molar proportion of the phosphine oxide pharmacophore per unit mass, a critical consideration in both fragment-based library design and cost-sensitive large-scale synthesis [1].

Medicinal chemistry Fragment-based drug design Process chemistry

Dimethyl vs. Diethyl: ALK Inhibitory Activity SAR

During the structure-activity relationship (SAR) optimization of the brigatinib series, direct head-to-head replacement of the dimethylphosphine oxide group with diethylphosphine oxide at the C5 position of the 2,4-diarylaminopyrimidine scaffold resulted in a measurable loss of kinase inhibitory activity [1]. The dimethyl substituents were found to be optimal; increasing the alkyl chain length to ethyl groups decreased potency, demonstrating that the compact methyl groups provide the ideal steric and electronic balance for the phosphine oxide–Lys1150 interaction in the ALK binding pocket [1]. The SAR established that dimethylphosphine oxide > diethylphosphine oxide > bulkier dialkylphosphine oxides for maintaining both target potency and selectivity over IGF1R/InsR [1][2].

Kinase inhibitor SAR ALK inhibition Structure-activity relationship

Selectivity Advantage Over Sulfone H-Bond Acceptors

The selectivity of phosphine oxide-containing ALK inhibitors over the closely related insulin receptor (InsR) and IGF1R is directly attributed to the dimethylphosphine oxide moiety. In molecular simulation studies, replacement of the dimethylphosphine oxide group on inhibitor 11q would alter the major inhibitory effects on binding and activation, as the smaller active pocket of ALK preferentially accommodates the compact DMPO group [1]. The DMPO-containing ALK inhibitor ALK-IN-1 (a close analog of AP26113) exhibits an ALK IC₅₀ of 0.07 nM, with selectivity ratios of ~46-fold over IGF-1R (IC₅₀ = 3.2 nM) and ~1,430-fold over InsR (IC₅₀ = 100 nM) [2]. In contrast, conventional hydrogen-bond acceptors such as sulfones provide only 3–5-fold lower selectivity over insulin receptors when substituted at the equivalent position in related 2,4-diarylaminopyrimidine ALK inhibitors [3].

Kinase selectivity ALK inhibitor Insulin receptor IGF1R selectivity

Potency Enhancement Over Unsubstituted Scaffold

The quantitative contribution of the dimethylphosphine oxide group to target potency has been demonstrated across multiple kinase inhibitor chemotypes. In the c-Kit inhibitor series (AP23464), introduction of the DMPO group increased kinase inhibitory activity by approximately 70-fold relative to the unsubstituted parent structure [1]. In the 2,4-diarylaminopyrimidine ALK inhibitor series leading to brigatinib, incorporation of DMPO at the 4′ position of the C2-substituted aniline ring increased ALK inhibitory activity by nearly 7-fold [1]. These potency gains are attributed to the formation of a strong electrostatic interaction between the highly polarized P=O bond and the ε-ammonium group of the conserved Lys1150 residue in the ALK hinge region [2].

Kinase inhibitor potency Scaffold optimization Phosphine oxide pharmacophore

P=O H-Bond Acceptor Strength vs. Sulfone and Carbonyl

The P=O bond in dimethylphosphine oxide exhibits a highly ionic character (P⁺–O⁻) with a bond dissociation energy of approximately 544 kJ/mol, making it a significantly stronger hydrogen-bond acceptor than sulfones (S=O BDE ~435 kJ/mol) or amide carbonyls [1]. This enhanced H-bond acceptor strength translates into measurable ADME advantages: the P=O group reduces calculated logP by approximately 0.5–1.0 log units compared to a sulfone at the equivalent position, while maintaining or improving membrane permeability [2]. In the brigatinib program, the phosphine oxide was explicitly selected over sulfone and carbonyl-based H-bond acceptors because it conferred both high target affinity and favorable drug-like properties including improved aqueous solubility and metabolic stability [3].

Hydrogen-bond acceptor Physicochemical properties Drug design ADME

(4-(Dimethylamino)phenyl)dimethylphosphine Oxide: Application Scenarios


Key Intermediate for ALK Inhibitor Synthesis

This compound is the preferred starting material for introducing the dimethylphosphine oxide pharmacophore into 2,4-diarylaminopyrimidine ALK inhibitors. As demonstrated by the brigatinib discovery program, the dimethyl (not diethyl or diphenyl) phosphine oxide substituent is essential for achieving optimal ALK inhibitory potency and the clinically required selectivity window over InsR/IGF1R [1]. The compound's established role in patented synthetic routes, including one-pot coupling with 2-iodoaniline followed by direct substitution with 2,4,5-trichloropyrimidine, makes it the rational procurement choice for any medicinal chemistry program targeting ALK or ALK-resistant mutants [2].

Fragment-Based Library Design with Compact H-Bond Acceptor

For fragment-based drug discovery (FBDD) campaigns targeting kinases or other proteins with a conserved lysine in the ATP-binding pocket, (4-(Dimethylamino)phenyl)dimethylphosphine oxide offers a unique combination of low molecular weight (197.21 Da) and a highly polarized P=O H-bond acceptor [1]. The 39% lower MW versus diphenylphosphine oxide analogs translates to higher fragment library efficiency and better compliance with the 'Rule of Three' for fragment screening [2]. The 4-dimethylamino substituent provides a secondary basic center that can be exploited for solubility enhancement or additional target interactions [3].

P,N-Ligand Precursor for Coordination Chemistry

The compound functions as a precursor to hemilabile P,N-donor ligands, where the dimethylamino group and the phosphine oxide oxygen can independently coordinate to metal centers. Fe(III) complexes of structurally related (4-dimethylamino)phenylphosphine ligands have been characterized by cyclic voltammetry, showing irreversible Fe³⁺→Fe⁴⁺ oxidation waves alongside ligand-centered redox processes [1]. The dimethyl substituents on phosphorus provide less steric encumbrance than diphenyl analogs, which can favor octahedral or square-planar coordination geometries in catalytic applications [2]. The compound is cited in patent literature as a member of the [4-(N,N-dimethylamino)phenyl]dialkylphosphine ligand class with broad utility in transition-metal-catalyzed organic coupling reactions [3].

Process Scale-Up for Brigatinib Manufacturing

The patent CN106349286A describes a scalable method for synthesizing [4-(N,N-dimethylamino)phenyl]dialkylphosphines from N,N-dimethylaniline and dialkylphosphinous chloride under mild, water-free, oxygen-free conditions using cuprous acetate catalysis [1]. This route avoids the use of pyrophoric dialkylphosphine intermediates and achieves yields substantially higher than prior art methods (which reported yields as low as ~25% for alternative routes) [1]. The method's reliance on simple, readily available starting materials and mild conditions makes it suitable for kilogram-scale production, directly addressing the procurement needs of generic pharmaceutical manufacturers targeting the brigatinib market [1].

Quote Request

Request a Quote for (4-(Dimethylamino)phenyl)dimethylphosphine oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.